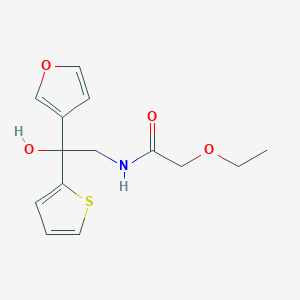

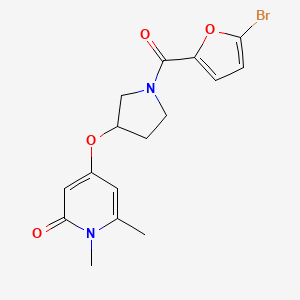

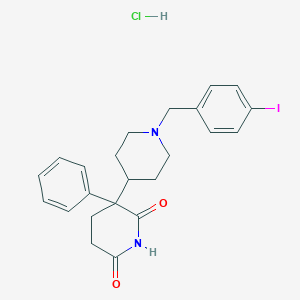

![molecular formula C16H12FN3O2S B3012335 N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-74-5](/img/structure/B3012335.png)

N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related antiviral active molecules, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, involves characterizing the compounds using Fourier Transform Infrared (FT-IR) and Raman spectroscopy. The equilibrium geometry and vibrational assignments are carried out using density functional theory (DFT) methods, which help in understanding the molecular structure and the effects of different substituents on the phenyl ring .

Molecular Structure Analysis

The optimized geometry of these molecules typically shows near-planarity between the phenyl ring and the pyrimidine ring. Substitutions on the phenyl ring, such as the introduction of a fluorine atom, can lead to differences in geometries and affect the intermolecular contacts within the crystal structure. The molecular structure is further analyzed using Natural Bond Orbital (NBO) analysis, which reveals the presence of strong hydrogen-bonded interactions that contribute to the stability of the molecule .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving the molecule "N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide". However, the related molecules discussed in the papers are shown to interact with viral proteins, suggesting that they could undergo reactions that inhibit the function of these proteins. The docking studies against SARS-CoV-2 protein indicate that these molecules can form stable nonbonding interactions with the protease, which could be a mechanism of antiviral action .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related molecules are investigated through spectroscopic methods and computational approaches. The vibrational spectroscopic analysis provides signatures that are compared with ab initio calculations to confirm the stereo-electronic interactions. The Hirshfeld surface analysis gives insight into the intermolecular contacts, and the red shift in N-H stretching frequency from IR spectroscopy substantiates the formation of intermolecular hydrogen bonds. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are predicted to assess the drug-likeness of the molecules .

科学的研究の応用

Research Insights and Potential Applications

1. Glutaminase Inhibition for Cancer Therapy Compounds similar in structure to "N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide" have been investigated for their potential as glutaminase inhibitors, a promising target in cancer therapy. For example, derivatives of BPTES analogs have shown potent inhibition of kidney-type glutaminase (GLS), indicating a potential pathway for the development of novel anticancer agents (Shukla et al., 2012).

2. Fluorescent Chemosensors Structurally similar compounds have been developed as fluorescent chemosensors for the detection of ions such as Cd2+ and CN−, demonstrating potential applications in environmental monitoring and bio-imaging. This suggests the compound could be explored for similar applications, given its structural potential for interaction with specific ions (Ravichandiran et al., 2020).

3. Antiviral Research Compounds with structural similarities have been explored for their antiviral activities, particularly against COVID-19, through molecular docking studies. This points to the potential of "N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide" to serve as a framework for the development of novel antiviral agents (Mary et al., 2020).

4. Anticancer Activity through Molecular Docking Studies Research on pyridazinone derivatives has demonstrated potential anticancer activities, suggesting that the compound , with its pyridazin-3-yl component, might be a candidate for similar investigations. Molecular docking studies have shown the importance of such structures in binding with cancer-related proteins (Mehvish & Kumar, 2022).

5. Peripheral Benzodiazepine Receptor (PBR) Studies Derivatives with structural analogies have been synthesized for studying the peripheral benzodiazepine receptor, indicating potential for neurological and neurodegenerative disorder research. This opens up avenues for exploring "N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide" in similar contexts (Fookes et al., 2008).

特性

IUPAC Name |

N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-11-4-1-2-5-12(11)18-15(21)10-23-16-8-7-13(19-20-16)14-6-3-9-22-14/h1-9H,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVINHYARMDAPBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

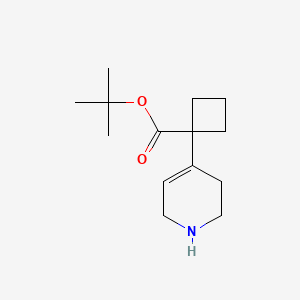

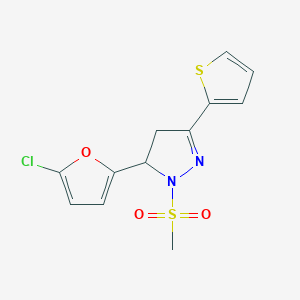

![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)

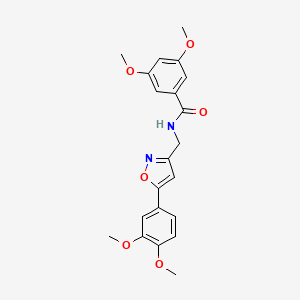

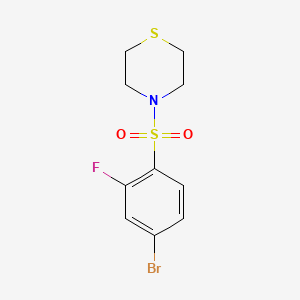

![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)

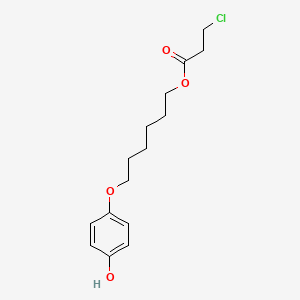

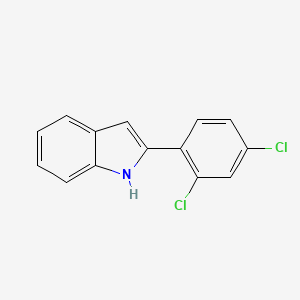

![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)

![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)